molecular formula C53H53N3O7Si B13098914 N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine

N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine

Cat. No.: B13098914
M. Wt: 872.1 g/mol
InChI Key: INFIIPQULLWGJS-FLZXPFFFSA-N
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Description

DMT-dC (bz) Phosphoramidite , belongs to the group of DNA phosphoramidites. Let’s break down its structure:

    Base: Cytidine ©

    Protecting Groups:

    Empirical Formula: C₄₆H₅₂N₅O₈P

    Molecular Weight: 833.91 g/mol

    CAS Number: 102212-98-6

Preparation Methods

Synthetic Routes:: The synthesis of DMT-dC (bz) Phosphoramidite involves several steps

    Nucleoside Synthesis: Start with the preparation of the nucleoside cytidine.

    Benzoylation: Introduce the benzoyl group at the exocyclic amine function of cytidine.

    Dimethoxytritylation: Protect the 5’-hydroxyl group with a DMT group.

    Phosphitylation: Introduce the phosphoramidite functionality.

    Deprotection: Cleavage of protecting groups to obtain the final compound.

Industrial Production:: DMT-dC (bz) Phosphoramidite is commercially available and widely used in automated oligonucleotide synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: DMT-dC (bz) can undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: It participates in substitution reactions.

    Coupling: Key for oligonucleotide synthesis.

Common Reagents and Conditions::

    Deprotection: Standard conditions using concentrated ammonia solution.

    Cleavage: 8 hours at 55°C or 24 hours at room temperature.

    Coupling: High coupling efficiency due to Proligo’s DNA phosphoramidites.

Scientific Research Applications

DMT-dC (bz) Phosphoramidite finds applications in:

    Chemistry: Oligonucleotide synthesis.

    Biology: DNA and RNA research.

    Medicine: Antisense therapy, gene editing, and drug development.

    Industry: Diagnostic assays and biotechnology.

Mechanism of Action

The compound’s mechanism involves interactions with molecular targets, affecting gene expression, protein synthesis, and cellular processes. Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

DMT-dC (bz) stands out due to its unique combination of protecting groups. Similar compounds include other DNA phosphoramidites like DMT-dA (bz) and DMT-dG (ib).

Properties

Molecular Formula

C53H53N3O7Si

Molecular Weight

872.1 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C53H53N3O7Si/c1-52(2,3)64(44-22-14-8-15-23-44,45-24-16-9-17-25-45)63-46-36-49(56-35-34-48(55-51(56)58)54-50(57)38-18-10-6-11-19-38)62-47(46)37-61-53(39-20-12-7-13-21-39,40-26-30-42(59-4)31-27-40)41-28-32-43(60-5)33-29-41/h6-35,46-47,49H,36-37H2,1-5H3,(H,54,55,57,58)/t46-,47+,49+/m0/s1

InChI Key

INFIIPQULLWGJS-FLZXPFFFSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8

Origin of Product

United States

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